2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide
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Overview
Description
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide is a complex organic compound that features a combination of phenoxy, pyridazinyl, and thiophenyl groups
Preparation Methods
The synthesis of 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide typically involves multiple steps. One common synthetic route includes the following steps:
Formation of the pyridazinyl intermediate: This involves the reaction of a thiophene derivative with a pyridazine precursor under specific conditions.
Coupling with phenoxyacetic acid: The pyridazinyl intermediate is then reacted with phenoxyacetic acid to form the desired compound.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain a high-purity compound.
Chemical Reactions Analysis
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in substitution reactions, particularly nucleophilic substitution, where the phenoxy or thiophenyl groups can be replaced by other functional groups.
Scientific Research Applications
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Materials Science: The compound’s unique electronic properties make it a candidate for use in organic electronics and optoelectronic devices.
Biological Research: It is used in studies related to enzyme inhibition and receptor binding due to its complex structure and functional groups.
Mechanism of Action
The mechanism of action of 2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
2-phenoxy-N-(2-((6-(thiophen-2-yl)pyridazin-3-yl)oxy)ethyl)acetamide can be compared with other pyridazine and thiophene derivatives:
Pyridazine Derivatives: Compounds like pyridazinone exhibit similar pharmacological activities, such as anti-inflammatory and anticancer properties.
Thiophene Derivatives: Thiophene-based compounds are known for their electronic properties and are used in organic electronics.
Phenoxyacetic Acid Derivatives: These compounds are often used in herbicides and plant growth regulators due to their ability to interfere with plant hormone pathways.
By comparing these compounds, the unique combination of functional groups in this compound can be highlighted, showcasing its potential for diverse applications in various scientific fields.
Properties
IUPAC Name |
2-phenoxy-N-[2-(6-thiophen-2-ylpyridazin-3-yl)oxyethyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c22-17(13-24-14-5-2-1-3-6-14)19-10-11-23-18-9-8-15(20-21-18)16-7-4-12-25-16/h1-9,12H,10-11,13H2,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FXAVRBROLLJWHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCC(=O)NCCOC2=NN=C(C=C2)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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